molecular formula C7H12ClNO3 B2764772 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride CAS No. 2460749-62-4

1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride

Cat. No.: B2764772
CAS No.: 2460749-62-4
M. Wt: 193.63
InChI Key: WSGVYKGAYSKCFE-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride (CAS: 2460749-62-4) is a bicyclic organic compound featuring a strained oxabicyclohexane scaffold with an aminomethyl group and a carboxylic acid moiety. Safety guidelines for handling include avoiding heat, ignition sources, and ensuring proper ventilation .

Properties

IUPAC Name

1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3.ClH/c8-3-7-1-4(2-7)5(11-7)6(9)10;/h4-5H,1-3,8H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGVYKGAYSKCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(OC2C(=O)O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bioisosterism

1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid serves as a saturated bioisostere of the ortho-disubstituted phenyl ring, which is critical in drug design due to its ability to enhance pharmacological properties while maintaining biological activity. This property allows the incorporation of the compound into various drug frameworks, potentially improving solubility and reducing toxicity.

Drug Development

Recent studies have demonstrated that 2-oxabicyclo[2.1.1]hexanes, including derivatives like 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid, have been integrated into the structures of several drugs and agrochemicals, showcasing their versatility in medicinal applications . The ability to modify the substituents on the bicyclic structure allows for systematic exploration in structure-activity relationship (SAR) studies, crucial for optimizing drug efficacy.

Catalysis Methods

Innovative synthetic methods have been developed for constructing 2-oxabicyclo[2.1.1]hexanes from readily available starting materials such as allyl alcohols and arylalkynes through phosphine catalysis combined with energy transfer catalysis . This approach facilitates the rapid assembly of diverse scaffolds with high atom economy, making it an attractive method for medicinal chemists looking to create novel compounds efficiently.

Pharmaceutical Applications

A notable case study involves the synthesis of various 2-oxabicyclo[2.1.1]hexane derivatives that have been biologically validated as effective bioisosteres . These compounds demonstrated enhanced physicochemical properties compared to their phenyl counterparts, indicating their potential for use in developing new therapeutic agents.

Agrochemical Applications

In agrochemistry, 2-oxabicyclo[2.1.1]hexanes have been utilized to create formulations with improved efficacy against pests while minimizing environmental impact . Their incorporation into agrochemical structures has led to products that maintain biological activity while offering better safety profiles.

Comparative Analysis of Applications

Application AreaKey BenefitsExamples
Medicinal ChemistryEnhanced pharmacological propertiesDrug candidates with improved solubility
AgrochemicalsReduced environmental impactPesticides with lower toxicity
Synthesis TechniquesHigh atom economy and efficiencyPhosphine and energy transfer catalysis

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The rigid bicyclic structure can enhance binding affinity and specificity, making it a valuable scaffold for drug development.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bicyclic Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notes
Target: 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride 2460749-62-4 C₇H₁₀ClNO₃ 191.62 Carboxylic acid, aminomethyl, oxabicyclohexane High polarity due to carboxylic acid; used in peptide synthesis
[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride 2138150-58-8 C₇H₁₄ClNO₂ 179.64 Methanol group replaces carboxylic acid Reduced acidity; potential for esterification reactions
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride 104234-94-8 C₈H₁₄ClNO₃ 207.66 Ethyl ester instead of carboxylic acid Enhanced lipophilicity for membrane permeability studies
1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride N/A C₈H₁₂ClNO₃ 207.70 Heptane ring (larger bicyclic system) Altered ring strain; potential for varied binding affinity
1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride N/A C₉H₁₆ClNO₃ 221.68 Octane ring (lower strain, higher stability) Increased stability for long-term storage

Key Research Findings

Ring Size Impact : Smaller bicyclo[2.1.1]hexane systems exhibit higher ring strain, enhancing reactivity in cycloaddition reactions compared to bicyclo[2.2.2]octane derivatives .

Functional Group Influence: Carboxylic acid derivatives (e.g., target compound) are ideal for conjugation in drug design, while esterified variants (e.g., ethyl 4-amino-2-oxabicyclohexane-1-carboxylate) improve bioavailability . Methanol-substituted analogs (e.g., [1-(aminomethyl)-2-oxabicyclohexan-4-yl]methanol) serve as intermediates for further functionalization .

Safety and Handling : The target compound requires strict adherence to safety protocols (P201, P210) due to thermal sensitivity, whereas esterified derivatives may pose lower risks .

Biological Activity

1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride, also referred to by its CAS number 2460749-62-4, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a unique bicyclic structure that can influence its interaction with biological targets, making it an interesting subject for research.

The compound's chemical properties are crucial for understanding its biological activity. Below is a summary of its key physicochemical characteristics:

PropertyValue
Molecular FormulaC7_7H11_{11}ClN1_{1}O3_3
Molecular Weight193.63 g/mol
LogP-3.09
Polar Surface Area (Ų)73
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

These properties suggest that the compound is highly polar, which may affect its solubility and permeability in biological systems.

Research indicates that compounds with the bicyclic structure similar to 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane often act as bioisosteres in medicinal chemistry. These bioisosteric replacements can enhance the pharmacological profile of existing drugs by improving their efficacy or reducing side effects . The incorporation of this scaffold into various bioactive compounds has been explored, leading to improved physicochemical properties and biological activities.

Case Studies and Applications

Recent studies have demonstrated the utility of 2-oxabicyclo[2.1.1]hexane derivatives in drug design:

  • Antibacterial Agents : The incorporation of the 2-oxabicyclo[2.1.1]hexane scaffold into antibacterial agents has shown promising results, improving their activity against resistant strains .
  • Agrochemicals : Compounds such as fluxapyroxad and boscalid have been modified using this scaffold to enhance their fungicidal properties .
  • Lipid-Lowering Agents : The modification of lomitapide with this bicyclic structure has resulted in improved lipid-lowering efficacy, showcasing its potential in treating hyperlipidemia .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane has been a focal point in recent research. By systematically varying substituents on the bicyclic core, researchers have been able to elucidate how changes affect biological activity:

  • Hydrophobicity : Modifications that increase hydrophobicity generally improve membrane permeability but may reduce solubility.
  • Functional Groups : The presence of amine and carboxylic acid groups appears to enhance binding affinity to certain biological targets, such as enzymes involved in metabolic pathways .

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